![molecular formula C21H24N2O3 B240784 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B240784.png)
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK.
Mécanisme D'action
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide selectively inhibits the activity of BTK by binding to its active site. BTK is a crucial component of the B cell receptor signaling pathway, which is essential for the activation and proliferation of B cells. Inhibition of BTK activity prevents the activation of B cells, leading to a reduction in inflammation and suppression of cancer cell growth.
Biochemical and Physiological Effects:
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models of autoimmune diseases and inflammatory disorders. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have minimal toxicity in animal models, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments include its high purity, selectivity, and potency. This compound can be synthesized in large quantities, making it readily available for scientific research. However, there are limitations to using this compound in lab experiments, including its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for the study of 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One potential direction is the development of more potent and selective BTK inhibitors based on the structure of this compound. Another direction is the evaluation of this compound in clinical trials for the treatment of autoimmune diseases and cancer. Additionally, further studies are needed to understand the potential off-target effects of this compound and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a promising compound for the treatment of autoimmune diseases and cancer. Its selective inhibition of BTK activity has shown significant anti-inflammatory and anti-cancer effects in preclinical studies. Further research is needed to optimize this compound for clinical use and to evaluate its potential in clinical trials.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been described in detail in scientific literature. This compound can be synthesized in large quantities with high purity, making it a suitable candidate for scientific research.
Applications De Recherche Scientifique
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, autoimmune diseases, and inflammatory disorders. This compound has been shown to inhibit the activity of BTK, a protein kinase that plays a crucial role in the activation of B cells and other immune cells. Inhibition of BTK activity has been shown to reduce inflammation and prevent the proliferation of cancer cells.
Propriétés
Nom du produit |
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide |
|---|---|
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-methoxy-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C21H24N2O3/c1-15-11-13-23(14-12-15)21(25)16-7-9-17(10-8-16)22-20(24)18-5-3-4-6-19(18)26-2/h3-10,15H,11-14H2,1-2H3,(H,22,24) |
Clé InChI |
DUHWOGMOYFKVKR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
SMILES canonique |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240701.png)
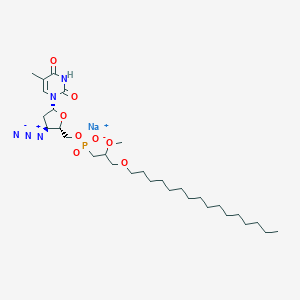
![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoic acid](/img/structure/B240720.png)
![4-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240737.png)
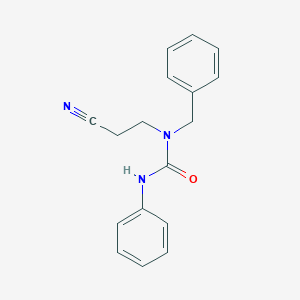
![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)
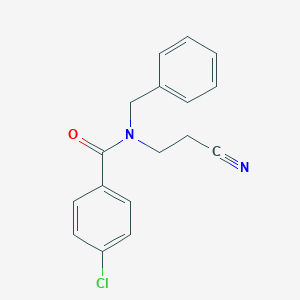
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)
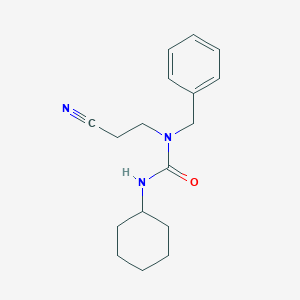
![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)
![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)
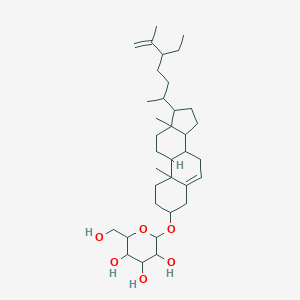
![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)